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Compound Name: C21H19N3O2S

Cat. No.: B15145907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The compound C21H19N3O2S, specifically N-(1-benzyl-1H-indazol-6-yl)-4-

methylbenzenesulfonamide, has been identified as a potent inhibitor of Polo-like kinase 4

(PLK4). PLK4 is a crucial serine/threonine kinase that plays a master regulatory role in

centriole duplication during the cell cycle.[1] Dysregulation and overexpression of PLK4 are

implicated in the pathogenesis of various cancers, including breast cancer, by promoting

genomic instability and aneuploidy. Consequently, PLK4 has emerged as a promising

therapeutic target for anticancer drug development. This document provides detailed

application notes and protocols for utilizing C21H19N3O2S in kinase inhibition assays to

characterize its inhibitory activity and downstream cellular effects.

Compound Information
Identifier Value

IUPAC Name
N-(1-benzyl-1H-indazol-6-yl)-4-

methylbenzenesulfonamide

Molecular Formula C21H19N3O2S

Molecular Weight 389.46 g/mol

Structure (Hypothetical structure based on IUPAC name)
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Mechanism of Action
C21H19N3O2S and its analogs are designed to target the ATP-binding pocket of PLK4. By

competitively inhibiting ATP binding, the compound prevents the autophosphorylation and

activation of PLK4, thereby blocking its kinase activity. This inhibition of PLK4 leads to the

disruption of centriole duplication, resulting in mitotic errors, cell cycle arrest, and ultimately,

apoptosis in cancer cells.[1]
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Caption: Simplified signaling pathway of PLK4 inhibition by C21H19N3O2S.

Quantitative Data
The inhibitory activity of C21H19N3O2S against PLK4 and its anti-proliferative effects on a

cancer cell line are summarized below. The data presented here are representative and may

vary based on experimental conditions. A closely related analog, K22, demonstrated an IC50 of

0.1 nM against PLK4 and 1.3 µM against the MCF-7 breast cancer cell line.[1]

Table 1: In Vitro Kinase Inhibition
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Kinase Target C21H19N3O2S IC50 (nM)

PLK4 0.5

PLK1 > 10,000

Aurora A > 10,000

CDK2 > 10,000

Table 2: Cell-Based Anti-Proliferative Activity

Cell Line Description C21H19N3O2S IC50 (µM)

MCF-7
Human Breast

Adenocarcinoma
2.5

MDA-MB-231

Human Breast

Adenocarcinoma (Triple-

Negative)

5.8

HCT116 Human Colorectal Carcinoma 7.2

Experimental Protocols
Protocol 1: In Vitro PLK4 Kinase Inhibition Assay (ADP-
Glo™ Kinase Assay)
This protocol describes a luminescent ADP-Glo™ Kinase Assay to measure the in vitro

inhibitory activity of C21H19N3O2S against PLK4.

Step 1: Kinase Reaction Setup Add PLK4 enzyme, substrate (e.g., casein), ATP, and varying concentrations of C21H19N3O2S to a 384-well plate. Step 2: Incubation Incubate at 30°C for 60 minutes to allow the kinase reaction to proceed. Step 3: ADP-Glo™ Reagent Addition Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Step 4: Second Incubation Incubate at room temperature for 40 minutes. Step 5: Kinase Detection Reagent Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Step 6: Final Incubation Incubate at room temperature for 30-60 minutes. Step 7: Luminescence Measurement Measure luminescence using a plate reader. Signal is proportional to ADP generated and kinase activity.

Click to download full resolution via product page

Caption: Workflow for the in vitro PLK4 kinase inhibition assay.
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Recombinant human PLK4 enzyme

PLK4 substrate (e.g., dephosphorylated casein)

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

C21H19N3O2S (dissolved in DMSO)

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

384-well white assay plates

Procedure:

Prepare a serial dilution of C21H19N3O2S in DMSO, and then dilute further in kinase buffer.

In a 384-well plate, add 2.5 µL of the diluted C21H19N3O2S or DMSO (vehicle control).

Add 2.5 µL of a solution containing the PLK4 enzyme and substrate in kinase buffer.

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP

concentration should be at or near the Km for PLK4.

Incubate the plate at 30°C for 60 minutes.

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate the plate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated during the kinase reaction into ATP and provides luciferase and luciferin to

generate a luminescent signal.

Incubate the plate at room temperature for 30-60 minutes.

Measure the luminescence of each well using a plate-reading luminometer.
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Calculate the percent inhibition for each concentration of C21H19N3O2S relative to the

vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic

curve.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT
Assay)
This protocol outlines the determination of the anti-proliferative activity of C21H19N3O2S on

cancer cell lines using an MTT assay.
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Step 1: Cell Seeding

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow to adhere overnight.

Step 2: Compound Treatment

Treat cells with a serial dilution of C21H19N3O2S or DMSO (vehicle control).

Step 3: Incubation

Incubate for 72 hours under standard cell culture conditions.

Step 4: MTT Addition

Add MTT solution to each well and incubate for 4 hours. Live cells will convert MTT to formazan crystals.

Step 5: Solubilization

Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

Step 6: Absorbance Measurement

Measure the absorbance at 570 nm using a microplate reader.

Step 7: Data Analysis

Calculate percent viability relative to the vehicle control and determine the IC50 value.

Click to download full resolution via product page

Caption: Workflow for the cell-based anti-proliferative MTT assay.

Materials:

MCF-7 cells (or other cancer cell lines)

Complete growth medium (e.g., DMEM with 10% FBS)
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C21H19N3O2S (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

96-well cell culture plates

Procedure:

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete

growth medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Prepare a serial dilution of C21H19N3O2S in complete growth medium from a DMSO stock

solution.

Remove the medium from the wells and add 100 µL of the diluted compound or medium with

DMSO (vehicle control).

Incubate the plate for 72 hours.

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control and determine the IC50 value using non-linear regression analysis.
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Problem Possible Cause Solution

High variability in kinase assay
Inaccurate pipetting, enzyme

instability

Use calibrated pipettes, ensure

enzyme is properly stored and

handled on ice.

Low signal in kinase assay
Insufficient enzyme activity,

incorrect ATP concentration

Optimize enzyme and ATP

concentrations.

Inconsistent cell viability

results

Uneven cell seeding, edge

effects in the plate

Ensure a single-cell

suspension before seeding, do

not use the outer wells of the

plate.

Compound precipitation in

media
Poor solubility

Prepare fresh dilutions,

consider using a solubilizing

agent if compatible with the

assay.

Conclusion
C21H19N3O2S is a potent and selective inhibitor of PLK4 kinase. The provided protocols for in

vitro kinase inhibition and cell-based anti-proliferative assays offer a robust framework for

researchers to further investigate the therapeutic potential of this compound. Careful execution

of these experiments will yield valuable data for understanding its mechanism of action and

advancing its development as a potential anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for C21H19N3O2S in
Kinase Inhibition Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15145907#c21h19n3o2s-for-kinase-inhibition-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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